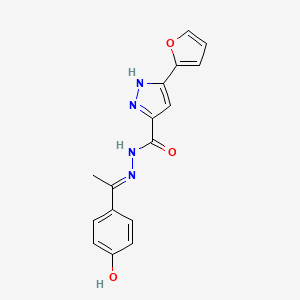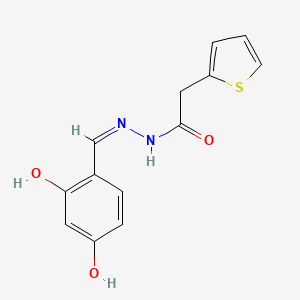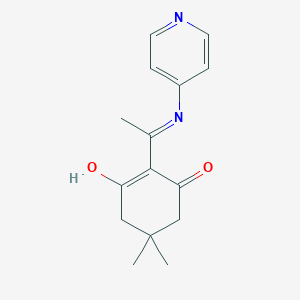![molecular formula C15H17NO2 B3721186 2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B3721186.png)
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione
Overview
Description
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione is a chemical compound with the molecular formula C15H17NO2 It contains a cyclohexane-1,3-dione core with a benzylamino group attached to an ethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with benzylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclohexane-1,3-dione, followed by the addition of benzylamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
- 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
- 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione is unique due to its specific structure, which includes a benzylamino group attached to an ethylidene substituent on the cyclohexane-1,3-dione core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(N-benzyl-C-methylcarbonimidoyl)-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(15-13(17)8-5-9-14(15)18)16-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZYRFMVUCCZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C2=C(CCCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chloro-2-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721109.png)
![2-[(E)-(5-chloro-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione](/img/structure/B3721121.png)
![2-[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]-5,6-DIMETHYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B3721129.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-3-phenyl-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B3721132.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721140.png)

![2-{1-[(2-methoxyphenyl)amino]ethylidene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721152.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721166.png)


![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3-chloro-2-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B3721204.png)
![Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B3721207.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3721209.png)
![methyl 2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3721213.png)
